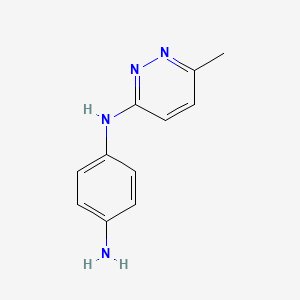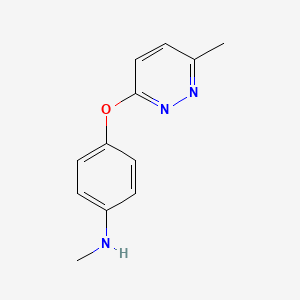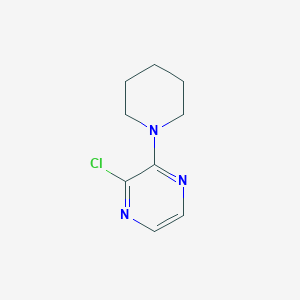
4-(2,2-Difluoroéthoxy)iodobenzène
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “4-(2,2-Difluoroethoxy)iodobenzene” is C8H7F2IO . It has a molecular weight of 284.04 . The structure includes an iodobenzene core with a difluoroethoxy group attached .Physical And Chemical Properties Analysis
“4-(2,2-Difluoroethoxy)iodobenzene” has a density of 1.8±0.1 g/cm3, a boiling point of 229.8±35.0 °C at 760 mmHg, and a refractive index of 1.541 . It also has a molar refractivity of 46.1±0.3 cm3 .Applications De Recherche Scientifique
Synthèse organique
4-(2,2-Difluoroéthoxy)iodobenzène: est un réactif polyvalent en synthèse organique. Il est particulièrement utile dans la formation de liaisons carbone-carbone par des réactions de couplage croisé catalysées par le palladium, telles que la réaction de Mizoroki–Heck . Cette réaction est essentielle pour la construction de molécules organiques complexes, notamment des produits pharmaceutiques et des polymères.
Chimie médicinale
En chimie médicinale, This compound sert de brique de base pour la synthèse de diverses molécules biologiquement actives. Son incorporation dans des candidats médicaments peut améliorer leur stabilité métabolique grâce à la présence du groupe difluoroéthoxy, qui est résistant à la dégradation métabolique.
Science des matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de matériaux électroniques organiques. Le fragment iodobenzène peut être utilisé pour introduire des segments riches en électrons ou pauvres en électrons dans les polymères conjugués, affectant leurs propriétés électroniques et donc leur aptitude à être utilisés dans des dispositifs tels que les photovoltaïques organiques.
Études de photodissociation
This compound: est utilisé dans les études de photodissociation pour comprendre les effets de la fluoration sur la photostabilité des molécules organiques. La recherche dans ce domaine contribue à la conception de composés plus stables à utiliser dans diverses applications sensibles à la lumière .
Agents antifongiques
Les dérivés du composé ont été explorés pour leurs propriétés antifongiques. Par exemple, ses complexes de palladium ont montré une activité contre des champignons cliniquement importants tels que Candida albicans et Cryptococcus neoformans, ce qui pourrait conduire à de nouveaux traitements contre les infections fongiques .
Catalyse
En catalyse, This compound est utilisé pour synthétiser des catalyseurs qui facilitent diverses réactions chimiques. Ces catalyseurs peuvent être conçus pour être hautement sélectifs et efficaces, réduisant ainsi le besoin de conditions difficiles et améliorant la durabilité des procédés chimiques .
Phosphazènes fluorés
Le composé est également un précurseur dans la synthèse des phosphazènes fluorés, qui sont utilisés dans les polymères haute performance en raison de leur stabilité thermique et de leur résistance aux solvants. Ces matériaux ont des applications potentielles dans l'aérospatiale et l'électronique .
Techniques d'imagerie avancées
Enfin, This compound peut être utilisé dans le développement d'agents de contraste pour les techniques d'imagerie avancées. Sa capacité à s'incorporer dans des molécules ciblées spécifiques permet une meilleure imagerie des tissus biologiques, aidant au diagnostic et à la recherche.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(2,2-Difluoroethoxy)iodobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the formation of transient complexes that can alter the activity of the enzymes, either inhibiting or enhancing their function .
Cellular Effects
The effects of 4-(2,2-Difluoroethoxy)iodobenzene on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 4-(2,2-Difluoroethoxy)iodobenzene can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(2,2-Difluoroethoxy)iodobenzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, 4-(2,2-Difluoroethoxy)iodobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-(2,2-Difluoroethoxy)iodobenzene change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2,2-Difluoroethoxy)iodobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-(2,2-Difluoroethoxy)iodobenzene has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(2,2-Difluoroethoxy)iodobenzene vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For instance, high doses of 4-(2,2-Difluoroethoxy)iodobenzene have been associated with toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur .
Metabolic Pathways
4-(2,2-Difluoroethoxy)iodobenzene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. For example, the metabolism of 4-(2,2-Difluoroethoxy)iodobenzene can lead to the production of reactive intermediates that may have biological activity .
Transport and Distribution
The transport and distribution of 4-(2,2-Difluoroethoxy)iodobenzene within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects. The localization of 4-(2,2-Difluoroethoxy)iodobenzene within cells is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
4-(2,2-Difluoroethoxy)iodobenzene is localized to specific subcellular compartments, which can affect its activity and function. It has been found to localize to the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. Targeting signals and post-translational modifications play a role in directing 4-(2,2-Difluoroethoxy)iodobenzene to these compartments .
Propriétés
IUPAC Name |
1-(2,2-difluoroethoxy)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHKFFZUCQUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




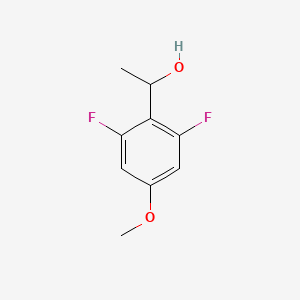
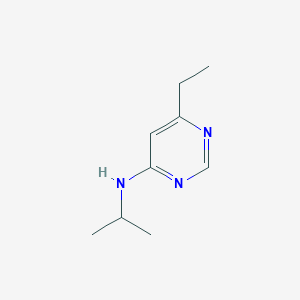
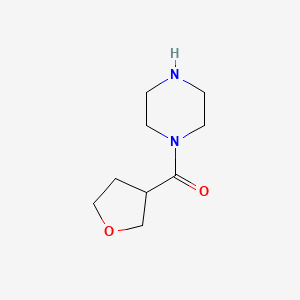



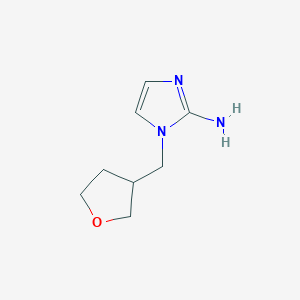
![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
